Mkk7-cov-13

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mkk7-cov-13 is a potent and selective inhibitor of mitogen-activated protein kinase kinase 7 (MKK7), a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway is crucial for cellular responses to stress, inflammatory signals, and toxins. This compound has been identified through covalent docking and optimized to block JNK phosphorylation in cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mkk7-cov-13 involves covalent docking techniques to identify potential inhibitors. The compounds are optimized through crystallography and virtual screening to ensure selective inhibition of MKK7 . The synthetic route typically involves the use of acrylamide-based kinase inhibitors, which are functionalized at the nanoscale level using copper-catalyzed azide-alkyne cycloaddition .

Industrial Production Methods

Industrial production of this compound would likely involve high-throughput synthesis methods to generate large quantities of the compound efficiently. This includes the use of crude nanomole-scale libraries for late-stage functionalization, allowing for the rapid screening and optimization of potential inhibitors .

Análisis De Reacciones Químicas

Types of Reactions

Mkk7-cov-13 undergoes covalent binding reactions, particularly with cysteine residues in the active site of MKK7. This irreversible binding is crucial for its inhibitory activity .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as acrylamide derivatives and copper catalysts. The reaction conditions typically include low temperatures and specific incubation periods to ensure optimal binding and activity .

Major Products

The major product of these reactions is the covalently bound this compound inhibitor, which effectively blocks the phosphorylation of JNK, thereby inhibiting the JNK signaling pathway .

Aplicaciones Científicas De Investigación

Mkk7-cov-13 has a wide range of scientific research applications:

Mecanismo De Acción

Mkk7-cov-13 exerts its effects by covalently binding to the cysteine residues in the active site of MKK7. This binding inhibits the kinase activity of MKK7, preventing the phosphorylation and activation of JNK. The inhibition of JNK phosphorylation disrupts the downstream signaling pathways involved in stress and inflammatory responses .

Comparación Con Compuestos Similares

Similar Compounds

- Mkk7-cov-1

- Mkk7-cov-2

- Mkk7-cov-3

Uniqueness

Mkk7-cov-13 stands out due to its high selectivity and potency in inhibiting MKK7 compared to other similar compounds. It has been optimized to achieve low-micromolar inhibition of JNK phosphorylation in cells, making it a valuable tool for studying the JNK signaling pathway .

Propiedades

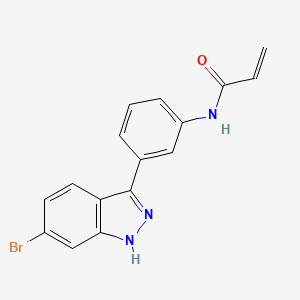

Fórmula molecular |

C16H12BrN3O |

|---|---|

Peso molecular |

342.19 g/mol |

Nombre IUPAC |

N-[3-(6-bromo-1H-indazol-3-yl)phenyl]prop-2-enamide |

InChI |

InChI=1S/C16H12BrN3O/c1-2-15(21)18-12-5-3-4-10(8-12)16-13-7-6-11(17)9-14(13)19-20-16/h2-9H,1H2,(H,18,21)(H,19,20) |

Clave InChI |

WLHXHLGRZSDACB-UHFFFAOYSA-N |

SMILES canónico |

C=CC(=O)NC1=CC=CC(=C1)C2=NNC3=C2C=CC(=C3)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)

![2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one](/img/structure/B11931706.png)

![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)

![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)

![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)